molecular formula C22H21F4N3O8 B612065 VX-166

VX-166

Cat. No.: B612065
M. Wt: 531.4 g/mol
InChI Key: WQNDPVUOABHOHK-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VX-166 is a novel, potent small molecule caspase inhibitor. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of sepsis, a life-threatening condition caused by the body’s response to infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VX-166 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary information held by the developers, Vertex Pharmaceuticals. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical engineering techniques and quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

VX-166 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one functional group in the molecule with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

Mechanism of Action

VX-166 exerts its effects by inhibiting the activity of caspases, a family of protease enzymes involved in apoptosis and inflammation. By binding to the active site of caspases, this compound prevents the cleavage of target proteins, thereby inhibiting the apoptotic process. This inhibition helps to reduce cell death and inflammation, making this compound a potential therapeutic agent for conditions like sepsis .

Comparison with Similar Compounds

Similar Compounds

    Z-VAD-FMK: Another broad-spectrum caspase inhibitor used in research to study apoptosis.

    Q-VD-OPh: A potent caspase inhibitor with applications in apoptosis research and potential therapeutic uses.

    Emricasan: A caspase inhibitor studied for its potential use in treating liver diseases and other conditions involving excessive apoptosis.

Uniqueness of VX-166

This compound is unique due to its potent and broad-spectrum inhibition of caspases, making it highly effective in preventing apoptosis and inflammation. Its advantageous pharmacokinetic and toxicity profile further distinguishes it from other caspase inhibitors, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C22H21F4N3O8

Molecular Weight

531.4 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid

InChI

InChI=1S/C22H21F4N3O8/c1-3-14(29-6-4-5-12(21(29)34)28-22(35)36-2)20(33)27-13(8-16(31)32)15(30)9-37-19-17(25)10(23)7-11(24)18(19)26/h4-7,13-14H,3,8-9H2,1-2H3,(H,27,33)(H,28,35)(H,31,32)/t13-,14-/m0/s1

InChI Key

WQNDPVUOABHOHK-KBPBESRZSA-N

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC

SMILES

CCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC

Canonical SMILES

CCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC

Appearance

White solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VX166, VX 166, VX-166

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VX-166
Reactant of Route 2
Reactant of Route 2
VX-166
Reactant of Route 3
VX-166
Reactant of Route 4
VX-166
Reactant of Route 5
VX-166
Reactant of Route 6
VX-166

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.